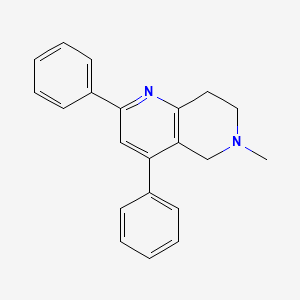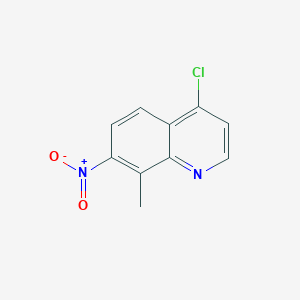
N,N',N''-Trihydroxymethanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-Trihydroxymethanetriamine is an organic compound with the molecular formula CH₇N₃O₃ It is characterized by the presence of three hydroxylamine groups attached to a central methane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-Trihydroxymethanetriamine typically involves the reaction of formaldehyde with ammonia under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The reaction conditions, such as temperature, pH, and reaction time, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N,N’,N’'-Trihydroxymethanetriamine may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’'-Trihydroxymethanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine groups to amine groups.
Substitution: The hydroxylamine groups can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating or acylating agents. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N,N’,N’'-Trihydroxymethanetriamine has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biochemical studies and as a chelating agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N’,N’'-Trihydroxymethanetriamine involves its interaction with molecular targets through its hydroxylamine groups. These groups can participate in redox reactions, forming reactive intermediates that can interact with various biomolecules. The compound’s ability to chelate metal ions also plays a role in its biological activity, affecting metal-dependent enzymes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’,N’'-Trihydroxymethanetriamine include:
N,N-Dimethylhydroxylamine: A compound with two methyl groups attached to the nitrogen atom.
N,N-Diethylhydroxylamine: A compound with two ethyl groups attached to the nitrogen atom.
Hydroxylamine: The simplest hydroxylamine with a single hydroxyl group attached to the nitrogen atom.
Uniqueness
N,N’,N’'-Trihydroxymethanetriamine is unique due to the presence of three hydroxylamine groups, which confer distinct chemical properties and reactivity. This structural feature allows it to participate in a wider range of chemical reactions and form more stable complexes with metal ions compared to its simpler counterparts.
Properties
CAS No. |
148124-31-6 |
|---|---|
Molecular Formula |
CH7N3O3 |
Molecular Weight |
109.09 g/mol |
IUPAC Name |
N-[bis(hydroxyamino)methyl]hydroxylamine |
InChI |
InChI=1S/CH7N3O3/c5-2-1(3-6)4-7/h1-7H |
InChI Key |
HFWWEMPLBCKNNM-UHFFFAOYSA-N |
Canonical SMILES |
C(NO)(NO)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


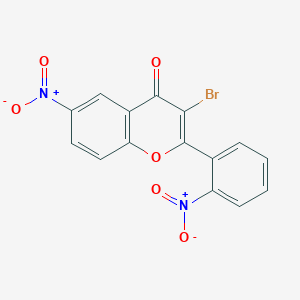
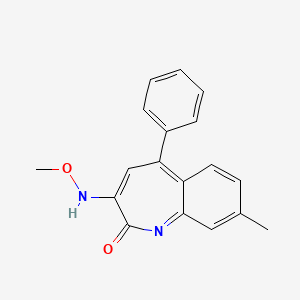
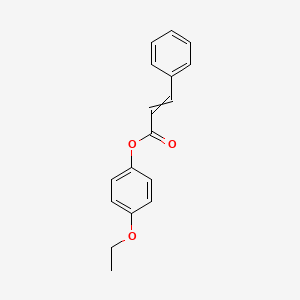
![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)

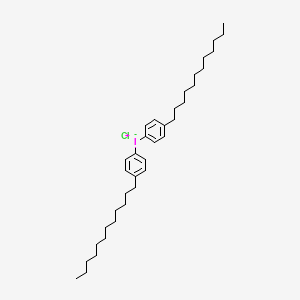
![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)
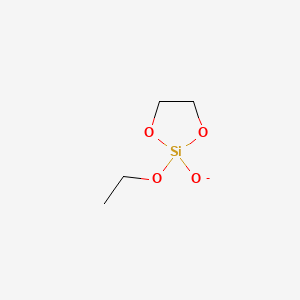
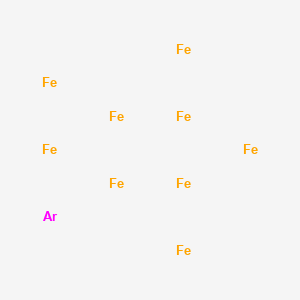
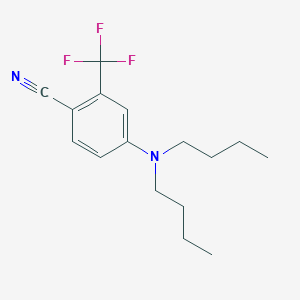
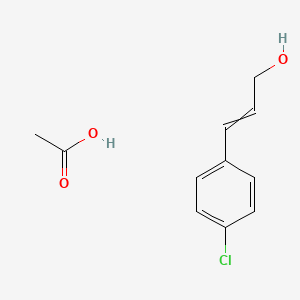
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine](/img/structure/B12548184.png)
